molecular formula C11H10N2O B8766153 4-[(Pyridin-4-yl)amino]phenol

4-[(Pyridin-4-yl)amino]phenol

Cat. No.: B8766153
M. Wt: 186.21 g/mol
InChI Key: JHOUAJWDARLISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Pyridin-4-yl)amino]phenol is an organic compound that features a phenol group substituted with a pyridylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(Pyridin-4-yl)amino]phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a pyridylamine . This reaction typically requires a strong base and elevated temperatures to proceed efficiently.

Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Comparison with Similar Compounds

4-[(Pyridin-4-yl)amino]phenol can be compared with other phenolic compounds such as:

The uniqueness of this compound lies in its combination of a phenol and pyridyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-(pyridin-4-ylamino)phenol

InChI

InChI=1S/C11H10N2O/c14-11-3-1-9(2-4-11)13-10-5-7-12-8-6-10/h1-8,14H,(H,12,13)

InChI Key

JHOUAJWDARLISP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC=NC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the product from step (i) above (2.0 g) and 48% w/v hydrobromic acid (30 ml) was heated at 140° C. for 4 hours. The cooled solution was neutralised with 0.880 ammonia solution and then extracted four times with ethyl acetate. The combined organic extracts were washed with water and saturated sodium chloride solution, then dried (MgSO4) and evaporated. Purification by flash chromatography on silica, eluting with 10 to 20% v/v methanol/dichloromethane gave 4-(4-pyridylamino)phenol, 0.78 g as an off-white solid: m.p. 246°-248° C.; NMR (CDCl3 +d6DMSO) δ 8.92 (1H, b), 8.09 (2H, d), 7.31 (1H, s), 7.00 (2H, d), 6.79 (2H, d), 6.67 (2H, dd); m/e 187 (M+H)+.
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